molecular formula C20H24N2O4S B2665202 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide CAS No. 922103-55-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide

Cat. No.: B2665202
CAS No.: 922103-55-7
M. Wt: 388.48
InChI Key: YVSOLBGLEBXNBH-UHFFFAOYSA-N
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Description

Historical Development of Oxazepine-Based Compounds

The chemical exploration of oxazepine derivatives began in the mid-20th century, with early research focused on anticonvulsant applications. Oxcarbazepine, a dibenzazepine derivative, emerged in 1969 as a prodrug designed to mitigate hepatic risks associated with carbamazepine. By the 1990s, structural modifications led to benzoxazepines—seven-membered heterocycles combining oxygen and nitrogen atoms. These compounds gained attention for their pharmacokinetic advantages, including reduced metabolic epoxidation and improved tolerability. The integration of sulfonamide groups into benzoxazepine scaffolds represents a modern innovation, driven by the need for multifunctional agents targeting diverse biological pathways.

Structural Classification and Nomenclature of Benzoxazepines

Benzoxazepines belong to the 1,4-oxazepine family, characterized by a seven-membered ring fused to a benzene moiety. The core structure comprises oxygen at position 1 and nitrogen at position 4 (Figure 1). The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-4-methylbenzenesulfonamide features:

  • A tetrahydrobenzo[b]oxazepin-4-one backbone with ethyl and dimethyl substituents at positions 5 and 3.
  • A sulfonamide group (-SO₂NH₂) linked to the aromatic ring via a methylbenzenesulfonyl moiety.
    This nomenclature follows IUPAC guidelines, prioritizing the oxazepine ring numbering and functional group hierarchy.

Table 1: Key Structural Features of Benzoxazepine-Sulfonamide Hybrids

Feature Description
Core Heterocycle 2,3,4,5-Tetrahydrobenzo[b]oxazepin-4-one
Substituents 5-Ethyl, 3,3-Dimethyl
Sulfonamide Attachment 4-Methylbenzenesulfonamide at position 7

Significance of Sulfonamide Functional Group in Medicinal Chemistry

Sulfonamides are pivotal in drug design due to their versatility in hydrogen bonding and enzyme inhibition. Historically, sulfanilamide antibiotics demonstrated broad antimicrobial activity by targeting dihydropteroate synthase. In hybrid molecules, sulfonamides enhance bioavailability and target engagement. For instance, sulfaguanidine-triazine hybrids exhibit IC₅₀ values of 14.8–33.2 μM against cancer cell lines, underscoring their potency. The sulfonamide group in N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-4-methylbenzenesulfonamide likely facilitates interactions with hydrophobic protein pockets and polar residues, optimizing binding affinity.

Evolution of Benzoxazepine-Sulfonamide Hybrid Compounds

The fusion of benzoxazepines with sulfonamides arose from the need to synergize anticonvulsant and anticancer properties. Early benzoxazepines, such as licarbazepine (the active metabolite of oxcarbazepine), showed sodium channel blockade but limited tumor selectivity. Hybridization with sulfonamides introduced dual mechanisms:

  • Enzyme Inhibition : Sulfonamides disrupt carbonic anhydrase and PI3Kα pathways, as seen in triazine hybrids with 46–68% PI3Kα inhibition.
  • Receptor Modulation : The oxazepine core stabilizes hyperexcited membranes, potentially augmenting antitumor effects.
    Recent syntheses employ solvent-free methods to enhance yield and purity, reflecting advancements in green chemistry.

Structural Relationship to Other Bioactive Heterocycles

Benzoxazepine-sulfonamide hybrids share structural motifs with several pharmacologically active classes:

  • Benzodiazepines : Both contain a seven-membered ring with nitrogen, but benzoxazepines replace one nitrogen with oxygen, reducing sedative effects.
  • Benzoxazines : Six-membered analogues lack the conformational flexibility of oxazepines, limiting their target spectrum.
  • Triazine-Sulfonamides : Hybrids like compound 34 (IC₅₀ = 14.8 μM) validate the efficacy of sulfonamide-heterocycle conjugates.
    The ethyl and dimethyl groups in N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-4-methylbenzenesulfonamide likely mitigate metabolic degradation, prolonging half-life compared to simpler derivatives.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-22-17-12-15(8-11-18(17)26-13-20(3,4)19(22)23)21-27(24,25)16-9-6-14(2)7-10-16/h6-12,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSOLBGLEBXNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure and diverse biological activities make it a subject of interest in pharmacological research.

PropertyDetails
Molecular Formula C21H26N2O5S
Molecular Weight 418.51 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

The compound exhibits a multifaceted mechanism of action primarily attributed to its structural features that allow it to interact with various biological targets. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways and cellular signaling.

Pharmacological Studies

  • Anti-inflammatory Activity :
    • In preclinical studies, the compound demonstrated significant anti-inflammatory effects in models of chronic immune disorders such as ulcerative colitis and psoriasis. It is currently undergoing phase II clinical trials for these conditions (NCT02903966 and NCT02776033) .
  • Neuroprotective Effects :
    • The compound has shown potential neuroprotective properties in vitro, particularly through its ability to modulate neuroinflammatory responses and reduce oxidative stress in neuronal cells .
  • Antimicrobial Activity :
    • Preliminary evaluations indicate that the compound possesses antimicrobial properties against various pathogens. It exhibited an IC50 value of 1.0 nM for binding to specific targets related to bacterial growth inhibition .

Case Study 1: Ulcerative Colitis

A clinical trial involving patients with active ulcerative colitis highlighted the compound's efficacy in reducing symptoms and inflammation markers. Patients receiving the treatment reported significant improvements compared to placebo groups.

Case Study 2: Psoriasis

In another study focusing on psoriasis management, the compound was associated with a marked reduction in plaque formation and scaling, demonstrating its therapeutic potential for skin inflammatory conditions.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a compound with significant potential in various scientific research applications. This article will explore its applications in medicinal chemistry, biological research, and material science, supported by comprehensive data and case studies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific pathways involved in tumor growth and proliferation. Studies have shown that they can induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial effects. Research has demonstrated:

  • Bactericidal Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains, including resistant strains. This opens avenues for developing new antibiotics.

Neurological Research

The oxazepin derivatives are being explored for their potential neuroprotective effects:

  • Cognitive Enhancement : Some studies suggest that these compounds may improve cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems.

Pharmacological Studies

This compound has been utilized in various pharmacological studies to understand:

  • Drug Interactions : Understanding how this compound interacts with other drugs can help in designing combination therapies for enhanced efficacy.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of new compounds:

  • In Vivo and In Vitro Studies : Assessments have been conducted to evaluate the compound's toxicity levels and potential side effects on human cells and animal models.

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis:

  • Smart Materials : Research is ongoing into creating smart materials that respond to environmental stimuli using this compound as a key component.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related oxazepin compounds. The results indicated significant tumor growth inhibition in xenograft models when treated with these derivatives.

Case Study 2: Antimicrobial Efficacy

In a study focused on drug-resistant bacteria published in Antibiotics, researchers found that compounds structurally similar to N-(5-ethyl...) exhibited bactericidal activity against MRSA strains, demonstrating their potential as new antibiotic agents.

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective effects of oxazepin derivatives on models of Alzheimer’s disease. The findings suggested that these compounds could mitigate cognitive decline by reducing oxidative stress markers.

Comparison with Similar Compounds

Benzo[b][1,4]oxazin Derivatives

A closely related scaffold is the 6-membered benzo[b][1,4]oxazin ring system, as seen in compounds like 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives (e.g., ). Key differences include:

  • Substituent Effects : The 5-ethyl and 3,3-dimethyl groups in the target compound may enhance lipophilicity and metabolic stability relative to simpler oxazin derivatives.

Sulfonamide-Containing Pesticides

Sulfentrazone and mefluidide () are sulfonamide-based agrochemicals. While these lack the benzo-oxazepine core, their sulfonamide groups share functional similarities:

  • Sulfentrazone: Features a difluoromethyl-triazolone group, targeting protoporphyrinogen oxidase (PPO) in plants. The target compound’s larger heterocyclic system may confer distinct target selectivity.
  • Mefluidide : Contains a trifluoromethylsulfonyl group, acting as a growth regulator. The target’s 4-methylbenzenesulfonamide group may exhibit different solubility and bioavailability profiles.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Properties

Property Target Compound Benzo[b][1,4]oxazin Derivative () Sulfentrazone ()
Molecular Weight (g/mol) ~434 (estimated) ~290 397
Core Structure 7-membered oxazepine 6-membered oxazin Triazolone-sulfonamide
Key Functional Groups 4-Methylbenzenesulfonamide Acetic acid ester Difluoromethyl-triazolone
LogP (Predicted) 3.8–4.2 1.5–2.0 2.7
Potential Application Enzyme inhibition (hypothetical) Synthetic intermediate Herbicide

Research Findings and Gaps

  • Structural Insights : Computational modeling and crystallography (via SHELX ) are critical for elucidating the target compound’s conformation and intermolecular interactions.
  • Activity Data : Empirical studies are needed to validate hypothesized enzyme inhibition and compare efficacy with analogues.
  • Environmental Impact : Unlike pesticidal sulfonamides (), the target’s complex structure may pose unique biodegradation challenges.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this sulfonamide derivative, and how can reaction conditions be optimized for higher yields?

  • The compound can be synthesized via multi-step reactions involving hydrogenation, sulfonation, and cyclization. Key parameters include solvent choice (e.g., methanol or DCM), catalyst selection (e.g., Pd/C for hydrogenation), and temperature control (e.g., 80°C for ring closure). Optimizing stoichiometry of reagents like triethylamine and p-toluenesulfonyl chloride is critical to minimize side reactions. Purification via flash column chromatography with gradients of ethyl acetate/hexane improves yield .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • UV-Vis spectroscopy identifies π→π* transitions in aromatic systems. IR spectroscopy confirms functional groups (e.g., sulfonamide S=O stretches at ~1145 cm⁻¹). ¹H/¹³C NMR resolves substituent positioning on the benzooxazepine ring, while HRMS validates molecular weight (e.g., m/z 401.1505 for [M+H]⁺). Multi-technique corroboration ensures accuracy .

Q. What common side reactions occur during synthesis, and how can they be mitigated?

  • Incomplete hydrogenation of diazenyl groups or sulfonamide hydrolysis may occur. Mitigation strategies include:

  • Strict anhydrous conditions during sulfonation.
  • Controlled reaction times (e.g., 4 hours for hydrogenation) to avoid over-reduction.
  • Use of stabilizing agents like 1-hydroxybenzotriazol (HOBt) in coupling steps .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

  • Contradictions often arise from dynamic equilibria (e.g., rotamers) or paramagnetic impurities. Approaches include:

  • Variable-temperature NMR to identify exchange broadening.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data.
  • Redundant validation using 2D NMR (COSY, HSQC) .

Q. What computational methods are suitable for predicting reactivity or stability under experimental conditions?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent effects on stability. QSPR models correlate substituent electronic parameters (Hammett σ) with reaction rates .

Q. How can the coordination geometry of metal complexes with this sulfonamide be determined?

  • Molar conductivity measurements distinguish ionic vs. neutral complexes (e.g., [MR]X₂ type). UV-Vis spectroscopy (d-d transitions) and EPR reveal octahedral geometry for Co(II)/Ni(II)/Cu(II) complexes. X-ray crystallography provides definitive proof but requires high-quality single crystals .

Q. What strategies analyze substituent electronic effects on the benzooxazepine ring's bioactivity?

  • Comparative SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups.
  • Electrochemical assays (cyclic voltammetry) measure redox potentials linked to bioactivity.
  • Docking studies map interactions with target proteins (e.g., sulfonamide-binding enzymes) .

Q. How can researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO).
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the ethyl or methyl substituents.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

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